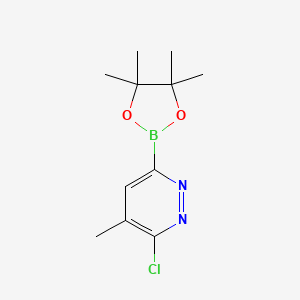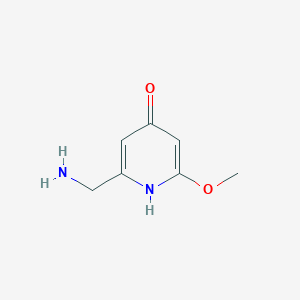![molecular formula C10H10N2O4 B14861872 [6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid](/img/structure/B14861872.png)
[6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid is a complex organic compound with a unique structure that includes an acetylamino group, a formyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of [6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, depending on the specific reaction and conditions employed .
Scientific Research Applications
[6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with acetylamino and formyl groups, such as:
- 6-Acetylamino-4-formylpyridine
- 4-Formyl-2-pyridylacetic acid
- 6-Acetylamino-2-pyridylacetic acid
Uniqueness
What sets [6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid apart from these similar compounds is its unique combination of functional groups and their specific positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
2-(6-acetamido-4-formylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O4/c1-6(14)11-9-3-7(5-13)2-8(12-9)4-10(15)16/h2-3,5H,4H2,1H3,(H,15,16)(H,11,12,14) |
InChI Key |
QASOMAHGIRQRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)CC(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


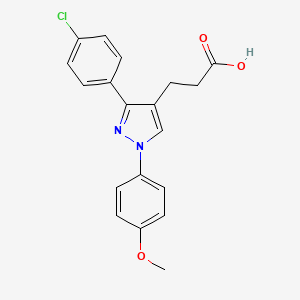
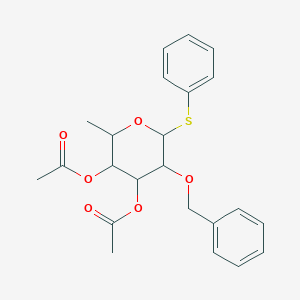
![2-(4-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14861802.png)

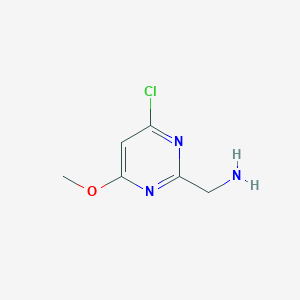
![(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14861834.png)
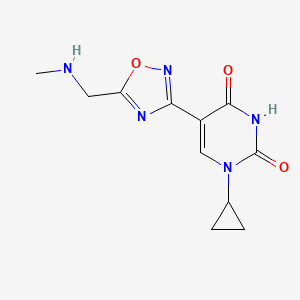
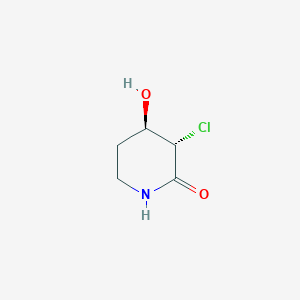
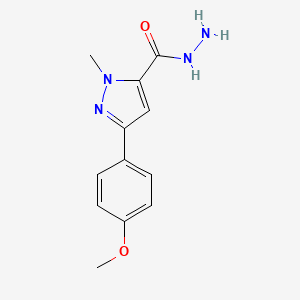
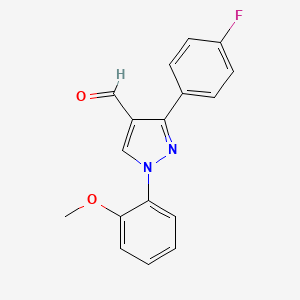
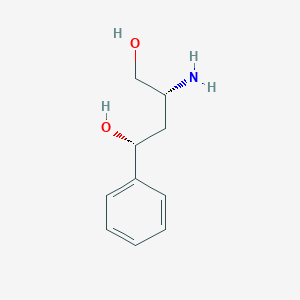
![5-Methoxy-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]](/img/structure/B14861863.png)
